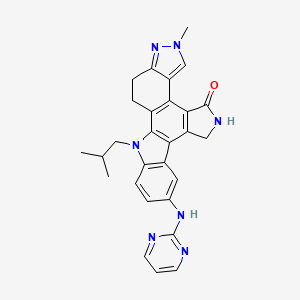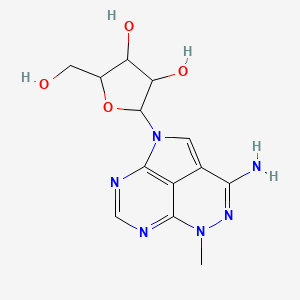
Triciribine
描述
Triciribine belongs to the class of organic compounds known as glycosylamines. These compounds consist of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether) .
Synthesis Analysis
The total synthesis of Triciribine, a tricyclic 7-deazapurine nucleoside and protein kinase B (AKT) inhibitor, has been reported. The synthesis route features a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid-catalyzed one-pot transformation. This transformation combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction together to give a tricyclic nucleobase motif .Molecular Structure Analysis
Triciribine has a molecular formula of C13H16N6O4. It is also known by other names such as Tricyclic nucleoside, Pentaazacentopthylene, and API-2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Triciribine include a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid-catalyzed one-pot transformation .Physical And Chemical Properties Analysis
Triciribine has a molecular weight of 320.30 g/mol. It is a member of the class of organic compounds known as glycosylamines .科学研究应用
Inhibition of Viral Replication
Triciribine, a tricyclic nucleoside, exhibits potent antiviral activity by inhibiting the replication of human immunodeficiency virus type 1 (HIV-1) through a unique mechanism. This mechanism does not involve direct inhibition of enzymes involved in viral replication but rather inhibits a late process in virus replication. Resistance to Triciribine in HIV-1 isolates involves mutations in the nef gene, indicating Triciribine's role as a late-phase inhibitor of HIV-1 replication (Ptak et al., 2010).
Antineoplastic Activity
Triciribine also shows potential antineoplastic activity by inhibiting the phosphorylation, activation, and signaling of Akt-1, -2, and -3, which may result in the inhibition of Akt-expressing tumor cell proliferation. The development of Triciribine and its monophosphate as intravenous (IV) treatments was halted due to toxicity at high doses, prompting research into the synthesis of amino acid prodrugs to improve bioavailability and reduce toxicity (Shen, Kim, & Hilfinger, 2012).
Pharmacokinetics in Oncology
The pharmacokinetic variability of Triciribine and its monophosphate metabolite in plasma and red blood cells (RBC) poses challenges for its clinical development in oncology. However, studies demonstrate its efficacy in mouse models of acute lung injury at low doses, highlighting the need for further understanding of its pharmacokinetic-pharmacodynamic (PK/PD) relationship to optimize therapeutic activity (Narayanan et al., 2021).
Synergistic Effects with Other Treatments
Research on combination therapies has shown that the combination of Triciribine and other signal transduction pathway inhibitors, such as farnesyltransferase inhibitors, is more effective than single-agent treatments in inhibiting the growth of cancer cells, including breast cancer. This suggests the potential for Triciribine to be used in combination therapies to enhance tumor regression and improve treatment outcomes (Balasis et al., 2011).
Radiosensitization in Cancer Therapy
Triciribine has been studied for its radiosensitization effects on human esophageal squamous cell carcinoma in both normoxic and hypoxic conditions. It effectively inhibits the protein expression of AKT, phosphorylated AKT, hypoxia-inducible factor-1α, and vascular endothelial growth factor, suggesting its use as an adjuvant in radiotherapy for esophageal squamous cell carcinoma (Guo et al., 2017).
安全和危害
未来方向
Triciribine has been used in trials studying the treatment of Leukemia, Ovarian Cancer, HER2/Neu Negative, Breast Adenocarcinoma, and Stage IV Breast Cancer, among others . It has been found to increase LDLR expression and LDL uptake through stabilization of LDLR mRNA, suggesting potential utility in the therapeutic management of patients with hypercholesterolemia .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)/t6-,8-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVTUZUJGHKPL-HTVVRFAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045743 | |
| Record name | Tricirbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triciribine | |
CAS RN |
35943-35-2 | |
| Record name | Triciribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35943-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triciribine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035943352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triciribine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tricirbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICIRIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2421HMY9N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



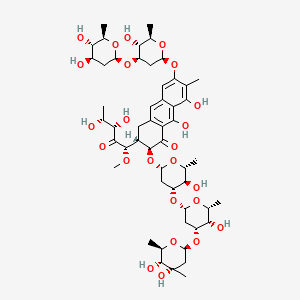
![1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1683778.png)
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)
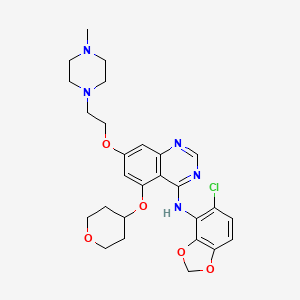
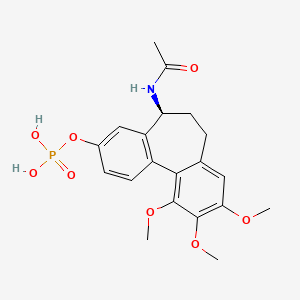
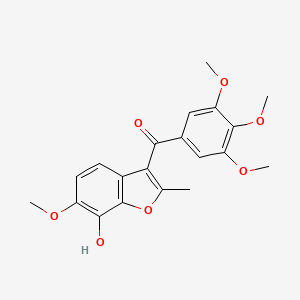
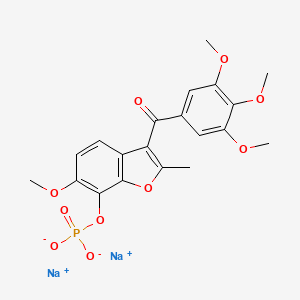
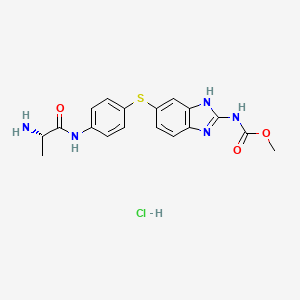
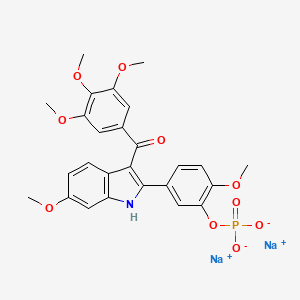
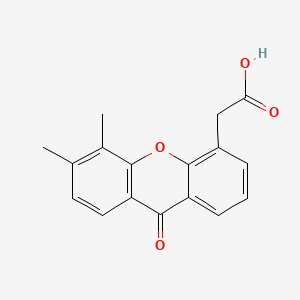
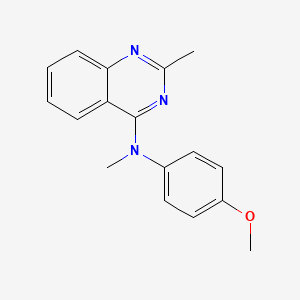
![N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide](/img/structure/B1683796.png)
